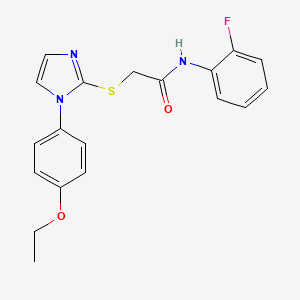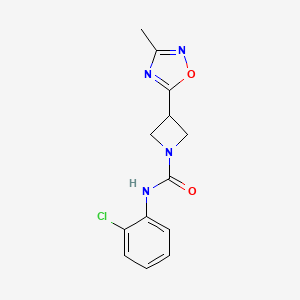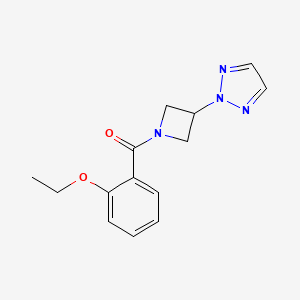
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioimidazoles and has been shown to exhibit promising pharmacological properties.
科学的研究の応用
Antibacterial and Antimicrobial Applications
Compounds with imidazole, thiazole, and acetamide moieties have been extensively studied for their antibacterial properties. For instance, the synthesis and antibacterial activity of pyrimidine derivatives based on benzimidazole structures, similar to the core structure of the compound , show significant potential in antibacterial applications (Gullapelli, Thupurani, & Brahmeshwari, 2014). These compounds, characterized by their heterocyclic frameworks, have been tested against various bacterial strains, showcasing the potential of similar structures in combating bacterial infections.
Anticancer Research
The investigation into imidazole and thiazole derivatives for anticancer applications has shown promising results. For example, the study on imidazothiadiazole analogs revealed powerful cytotoxic results against breast cancer, highlighting the anticancer potential of compounds with similar structural features (Abu-Melha, 2021). These findings suggest that compounds like "2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide" could be explored further for their anticancer activities, given their structural similarities.
Anticonvulsant and Antipsychotic Effects
The research into the anticonvulsant and antipsychotic effects of compounds with imidazole cores has yielded positive outcomes. Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have shown significant anticonvulsant activity, indicating the therapeutic potential of similar compounds in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). This suggests a potential research avenue for "this compound" in developing new treatments for epilepsy or psychosis.
Antioxidant Activity
The exploration of coordination complexes constructed from acetamide derivatives has also demonstrated significant antioxidant activity. This suggests that compounds with similar structural frameworks could be beneficial in oxidative stress-related conditions (Chkirate et al., 2019). The potential of these structures in mitigating oxidative damage could be an interesting area of research, particularly in the context of neurodegenerative diseases or aging.
特性
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-15-9-7-14(8-10-15)23-12-11-21-19(23)26-13-18(24)22-17-6-4-3-5-16(17)20/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXQPYXTAVSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)


![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)


![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)



![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)